Disodium bathocuproine disulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

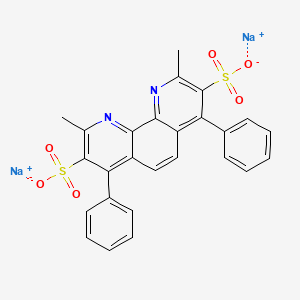

Molecular Formula |

C26H18N2Na2O6S2 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

RNGKZLRAVYPLJC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Disodium Bathocuproine Disulfonate as a Copper Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biological Imperative for Copper Chelation

Copper is a paradoxical micronutrient essential for life, serving as a critical cofactor for a myriad of enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the very redox activity that makes copper indispensable also renders it potently toxic in its free ionic form. Unchaperoned copper can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. Consequently, organisms have evolved intricate systems to tightly regulate intracellular and extracellular copper homeostasis. In research and clinical settings, the ability to selectively sequester copper ions is paramount for studying copper metabolism, mitigating copper-induced toxicity, and developing therapeutic strategies for diseases associated with copper dysregulation, such as Wilson's disease and certain cancers.

This technical guide provides a comprehensive overview of the mechanism of action of disodium bathocuproine disulfonate (BCS), a highly specific and sensitive chelator for cuprous copper (Cu(I)). We will delve into its coordination chemistry, selectivity, and the physicochemical properties that underpin its utility in a wide range of biochemical and analytical applications.

Chemical and Physicochemical Properties of this compound (BCS)

This compound (C₂₆H₁₈N₂Na₂O₆S₂) is a water-soluble derivative of bathocuproine.[1][2] The addition of two sulfonate groups to the phenanthroline core is a key structural feature that confers high aqueous solubility, a critical advantage for its use in biological systems.[3] In contrast to its parent compound, BCS is cell-impermeable, a property that allows for the specific chelation of extracellular copper without directly interfering with intracellular copper metabolism.[4] This makes it an invaluable tool for dissecting the roles of extracellular versus intracellular copper pools.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [5] |

| Molecular Weight | 564.54 g/mol | [1][5] |

| Appearance | White to pale yellowish-brown powder | [2][3] |

| Solubility | Soluble in water | [2][3] |

| Cell Permeability | Impermeable | [4][6] |

The Chelation Mechanism: A Specific Embrace of Cuprous Copper

The efficacy of BCS as a copper chelator lies in its profound selectivity for the cuprous (Cu(I)) oxidation state over the cupric (Cu(II)) state.[7][8] This specificity is dictated by the steric and electronic properties of the BCS molecule.

Coordination Chemistry and Stoichiometry

BCS is a bidentate ligand, meaning it forms two coordinate bonds with a central metal ion.[7] The two nitrogen atoms of the 1,10-phenanthroline ring system are positioned to effectively coordinate with a single copper ion. The chelation of Cu(I) by BCS involves the formation of a highly stable 2:1 complex, where two BCS molecules coordinate with one Cu(I) ion.[7][9] This results in the formation of the [Cu(BCS)₂]³⁻ complex.

The preference for Cu(I) is rooted in the tetrahedral coordination geometry that the bulky methyl and phenyl groups of the bathocuproine backbone impose.[7] Cu(I), with its d¹⁰ electronic configuration, readily adopts this tetrahedral geometry. In contrast, Cu(II) (d⁹ configuration) prefers a square planar or distorted octahedral geometry, which is sterically hindered by the BCS structure.

Caption: Diagram of the 2:1 complex formation between Cu(I) and two BCS molecules.

Thermodynamic Stability

The chelation of Cu(I) by BCS is a thermodynamically highly favorable process, characterized by a very large stability constant (β₂). The stability constant is the equilibrium constant for the formation of the complex from its constituent ions.[10] A large stability constant indicates a strong affinity of the ligand for the metal ion.[11] The log β₂ for the [Cu(BCS)₂]³⁻ complex has been reported to be approximately 20.6, signifying an exceptionally stable complex.[7]

This high stability constant ensures that BCS can effectively sequester Cu(I) even in the presence of other potential ligands in a complex biological milieu.

Spectrophotometric Properties and Quantification of Copper

A key feature of the BCS-Cu(I) complex is its intense orange-yellow color, which is absent in the free BCS ligand.[5][12] This chromophoric property forms the basis of a widely used and highly sensitive spectrophotometric assay for the quantification of copper.[6][13] The [Cu(BCS)₂]³⁻ complex exhibits a characteristic maximum absorbance (λmax) at approximately 483-485 nm.[6][7]

The molar absorptivity (ε) of the complex is a measure of how strongly it absorbs light at a particular wavelength. For the [Cu(BCS)₂]³⁻ complex, the molar absorptivity at its λmax is in the range of 12,000-13,000 M⁻¹cm⁻¹, allowing for the detection of copper at very low concentrations.[3][7][9]

Caption: Workflow for the spectrophotometric determination of total copper using BCS.

Experimental Protocol: Spectrophotometric Quantification of Copper using BCS

This protocol outlines a general procedure for the determination of total copper in an aqueous sample.

Materials:

-

This compound (BCS) solution (e.g., 1 mM in deionized water)

-

Ascorbic acid solution (e.g., 100 mM in deionized water, freshly prepared)

-

Copper standard solution (e.g., 1 mM CuSO₄ in deionized water)

-

Buffer solution (e.g., 50 mM MOPS, pH 7.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of Standards: Prepare a series of copper standards by diluting the stock copper standard solution in the buffer. The concentration range should encompass the expected concentration of the unknown sample.

-

Sample Preparation: Dilute the unknown sample in the buffer to ensure the final copper concentration falls within the range of the standard curve.

-

Reduction of Cu(II) to Cu(I): To each standard and unknown sample, add a sufficient volume of ascorbic acid solution to ensure complete reduction of any Cu(II) to Cu(I). A final concentration of 1-5 mM ascorbic acid is typically sufficient. Incubate for 5-10 minutes at room temperature.

-

Chelation Reaction: Add the BCS solution to each standard and unknown sample. A final BCS concentration of at least twice the highest expected copper concentration is recommended to ensure complete complexation. Mix well and incubate for 15-20 minutes at room temperature in the dark to allow for complete color development.[6]

-

Spectrophotometric Measurement: Measure the absorbance of each standard and unknown sample at the wavelength of maximum absorbance for the [Cu(BCS)₂]³⁻ complex (typically around 484 nm). Use the buffer solution containing ascorbic acid and BCS as a blank.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their corresponding copper concentrations. Determine the copper concentration in the unknown sample by interpolating its absorbance on the standard curve.

Applications in Research and Drug Development

The unique properties of BCS make it a versatile tool in various scientific disciplines:

-

Biochemical Assays: BCS is widely used to quantify copper in biological samples, including cell lysates, plasma, and urine.[12] It is also a key reagent in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay, which measures the total antioxidant capacity of a sample.

-

Studying Copper Metabolism: As a cell-impermeable chelator, BCS is instrumental in differentiating between the roles of extracellular and intracellular copper in cellular processes.[4] For instance, it can be used to create a copper-deficient extracellular environment to study the function of copper transporters.[14]

-

Drug Development: In the context of diseases characterized by copper overload, BCS and its derivatives can be explored as therapeutic agents to sequester excess copper. Its high specificity for Cu(I) is advantageous in minimizing off-target effects.

-

Environmental Monitoring: The high sensitivity of the BCS assay allows for the detection of trace amounts of copper contamination in water and other environmental samples.[5][12]

Limitations and Considerations

While BCS is a powerful tool, it is essential to be aware of its limitations:

-

Interference from other reducing agents: In assays where Cu(II) is reduced to Cu(I), strong reducing agents present in the sample can potentially interfere.

-

pH dependence: The formation of the BCS-Cu(I) complex can be pH-dependent, and it is crucial to maintain a consistent and optimal pH for the assay.[13]

-

Presence of strong competing chelators: In samples containing other high-affinity copper chelators, competition for Cu(I) may occur, potentially leading to an underestimation of the copper concentration. To mitigate this, an improved BCS assay has been developed that incorporates a strong Cu(II) chelator like EDTA to prevent artifacts arising from the presence of Cu(II) in the sample.[8]

Conclusion

This compound is a highly specific and sensitive chelator for cuprous copper, with a well-defined mechanism of action rooted in its coordination chemistry. Its water solubility, cell impermeability, and the strong chromophoric properties of its copper complex make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective application in a wide array of scientific investigations.

References

- 1. Bathocuproin sulfonate disodium salt hydrate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]

- 3. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. CheMondis Marketplace [chemondis.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 11. issr.edu.kh [issr.edu.kh]

- 12. medchemexpress.com [medchemexpress.com]

- 13. amt.copernicus.org [amt.copernicus.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Disodium Bathocuproine Disulfonate: Properties and Applications

Introduction: The Quintessential Copper(I) Chelator

Disodium bathocuproine disulfonate (BCS) is a highly valued water-soluble chelating agent, renowned for its exceptional specificity and sensitivity in detecting and quantifying cuprous ions (Cu(I)).[1][2] A sulfonated derivative of bathocuproine, BCS overcomes the limited aqueous solubility of its parent compound, making it an indispensable tool in a myriad of biochemical, environmental, and analytical applications.[2][3] Its utility is particularly pronounced in biological systems where copper, an essential trace element, can also be toxic at elevated concentrations, necessitating precise measurement.[1] This guide provides a comprehensive overview of the physicochemical properties of BCS, the mechanism of its interaction with copper ions, and detailed protocols for its application in research and development.

Physicochemical Properties of this compound

This compound is typically a white to beige or pale tan solid, valued for its stability under normal laboratory conditions.[4][5][6] The introduction of two sulfonate groups into the bathocuproine structure confers excellent water solubility, a critical feature for its use in aqueous-based assays.[2]

| Property | Value | Source(s) |

| Synonyms | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt, BCS | [7] |

| CAS Number | 52698-84-7 | [7] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [4] |

| Molecular Weight | 564.54 g/mol | [4][8] |

| Appearance | White to beige/pale tan powder/solid | [7] |

| Melting Point | >300 °C | [8][9] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [7] |

| pH | ~10 (10 g/L in H₂O at 20 °C) | [8][9] |

| Storage | Store at +15°C to +25°C | [8] |

Mechanism of Copper(I) Chelation and Detection

The functionality of BCS as a copper indicator is rooted in its specific and high-affinity binding to cuprous (Cu(I)) ions. Two BCS molecules coordinate with one Cu(I) ion to form a stable, water-soluble, orange-colored complex. This reaction is highly specific for Cu(I), with the stoichiometry of the complex being 2:1 (BCS:Cu(I)). The resulting complex exhibits a distinct absorbance maximum, which allows for the sensitive colorimetric quantification of Cu(I).

Caption: Reaction scheme for the detection of copper using BCS.

For the determination of total copper, any cupric ions (Cu(II)) in the sample must first be reduced to Cu(I) using a suitable reducing agent, such as hydroxylamine hydrochloride or ascorbic acid.[10][11] The subsequent addition of BCS leads to the formation of the colored complex, the absorbance of which is directly proportional to the total copper concentration.

Spectrophotometric and Fluorometric Analysis

The Cu(I)-BCS complex has a characteristic absorbance maximum at approximately 484 nm, which serves as the basis for colorimetric quantification.[10] The molar absorptivity of this complex is reported to be around 1.2 x 10⁴ M⁻¹cm⁻¹.[3] While the color can form over a broad pH range of 3.5 to 11.0, the recommended pH for the assay is between 4 and 5 to ensure optimal complex formation and stability.[10]

In addition to its colorimetric properties, BCS also exhibits fluorescence that is quenched upon binding to Cu(I). This phenomenon provides an alternative and highly sensitive method for copper quantification. The fluorescence emission of BCS at 770 nm (with an excitation wavelength of 580 nm) is linearly quenched by increasing concentrations of Cu(I).[11] This fluorometric assay can detect copper concentrations as low as 0.1 µM and is not interfered with by other common metal ions such as iron, manganese, and zinc.[11]

Experimental Protocol: Quantification of Total Copper in a Biological Sample

This protocol provides a generalized workflow for the determination of total copper in a protein sample using the colorimetric BCS assay. It is crucial to optimize reagent concentrations and incubation times based on the specific sample matrix and expected copper concentration.

Materials:

-

This compound (BCS) solution (e.g., 1 mM in deionized water)

-

Hydroxylamine hydrochloride solution (e.g., 1 M in deionized water)

-

Sodium acetate buffer (e.g., 1 M, pH 4.3)

-

Copper standard solution (e.g., 1 mg/mL Cu(II) standard)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

If necessary, release copper from proteins by treating the sample with a small amount of dilute HCl.[11]

-

Neutralize the sample and adjust the pH to approximately 4.3 using the sodium acetate buffer. The presence of citrate can help stabilize the copper.[11]

-

Prepare a series of copper standards of known concentrations by diluting the copper standard solution.

-

-

Reduction of Cu(II) to Cu(I):

-

To a known volume of the sample and each standard in separate microcentrifuge tubes or a 96-well plate, add the hydroxylamine hydrochloride solution.

-

Mix well and incubate for a sufficient time (e.g., 10 minutes) to ensure complete reduction of Cu(II) to Cu(I).

-

-

Complex Formation:

-

Add the BCS solution to each tube/well. The final concentration of BCS should be in excess of the highest expected copper concentration.

-

Mix thoroughly and incubate at room temperature for at least 5 minutes to allow for complete color development. The resulting orange-colored complex is stable for at least 2 hours.[12]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each sample and standard at 484 nm using a spectrophotometer.[10]

-

Use a reagent blank (containing all reagents except the copper standard/sample) to zero the spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.

-

Determine the copper concentration in the unknown sample by interpolating its absorbance value on the standard curve.

-

Caption: A generalized workflow for the quantification of total copper.

Considerations for Assay Integrity and Trustworthiness

To ensure the reliability of results obtained with the BCS assay, several factors must be considered:

-

Interferences: While the BCS assay is highly selective for copper, high concentrations of other metals may potentially interfere.[10] It is advisable to consult literature for specific interfering agents relevant to the sample matrix.

-

pH Control: Maintaining the optimal pH range of 4-5 is critical for consistent and maximal color development.[10]

-

Reagent Stability: BCS solutions are generally stable, but should be protected from light and stored as recommended.[13] It is good practice to prepare fresh reducing agent solutions.

-

Sample Handling: Copper ions can adsorb to the surfaces of containers. Therefore, samples should be analyzed as soon as possible after collection. If storage is necessary, acidification of the sample can help prevent adsorption.[10]

Conclusion: A Versatile and Reliable Analytical Tool

This compound stands out as a superior reagent for the selective detection and quantification of copper(I) ions. Its excellent water solubility, high sensitivity, and the stability of its copper complex make it a robust and reliable tool for researchers across various scientific disciplines. By understanding its fundamental physicochemical properties and adhering to well-validated protocols, scientists and drug development professionals can confidently employ BCS to obtain accurate and reproducible measurements of copper in a wide range of samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]

- 3. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Bathocuproinedisulfonic acid, disodium salt hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Bathocuproinedisulfonic acid for spectrophotometric det. of Cu, Fe 52698-84-7 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Bathocuproinedisulfonic acid disodium salt GR for analysis 52698-84-7 [sigmaaldrich.com]

- 10. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 11. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lobachemie.com [lobachemie.com]

A Researcher's Guide to Disodium Bathocuproine Disulfonate: Synonyms, Mechanisms, and Applications in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Copper Chelator

Disodium bathocuproine disulfonate is a crucial organic compound extensively utilized in biochemical and analytical applications as a highly sensitive colorimetric reagent for copper ions.[1] Its water-soluble nature, a significant advantage over its parent compound, bathocuproine, allows for direct measurements in aqueous solutions without the need for solvent extraction. This guide provides a comprehensive overview of its synonyms, chemical identifiers, mechanism of action, and detailed protocols for its application in scientific research, with a particular focus on its role in understanding and targeting copper dysregulation in disease.

Core Identity: Synonyms and Chemical Identifiers

In scientific literature and commercial catalogs, this compound is known by several names, which can often be a source of confusion. A clear understanding of these synonyms and their corresponding identifiers is paramount for accurate sourcing and experimental replication.

The most systematic and widely accepted chemical name for this compound is Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate .[2] However, it is frequently referred to by a variety of shorter, more convenient names.

Common Synonyms:

It is also important to be aware of a closely related compound, Bathophenanthrolinedisulfonic acid disodium salt , which lacks the two methyl groups present in bathocuproine. While both are used as metal chelators, their specificities and the properties of their metal complexes differ.

Chemical Identifiers:

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. For this compound, the most consistently referenced CAS number is:

Other CAS numbers that may be encountered in relation to this or very similar structures include:

-

98645-85-3: Often used interchangeably with 52698-84-7 for the disodium salt.[6][7][8]

-

52746-49-3: Frequently associated with the trihydrate form of the related compound, bathophenanthrolinedisulfonic acid disodium salt.[1][][10][11]

For clarity and consistency in research and procurement, CAS 52698-84-7 should be considered the primary identifier for the anhydrous or unspecified hydrate form of Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate.

| Identifier | Name/Synonym | Notes |

| IUPAC Name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate | The systematic and unambiguous chemical name. |

| Common Name | This compound | A widely used and accepted trivial name. |

| Abbreviation | BCS, BCS sodium salt | Commonly used in laboratory settings for brevity. |

| CAS Number | 52698-84-7 | The most reliable identifier for the disodium salt. |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂[2][6] | Defines the elemental composition of the molecule. |

| Molecular Weight | 564.54 g/mol [2] | The mass of one mole of the substance. |

Mechanism of Action: The Chelation of Cuprous Ions

The primary function of this compound in scientific applications stems from its ability to act as a highly specific and sensitive chelating agent for cuprous ions (Cu⁺). Chelation is a type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom.

The bathocuproine disulfonate molecule possesses a rigid, planar 1,10-phenanthroline core. The two nitrogen atoms within this heterocyclic system are positioned to form a stable pincer-like coordination complex with a metal ion. The presence of the two methyl groups at the 2 and 9 positions of the phenanthroline ring creates steric hindrance, which prevents the coordination of larger ions and contributes to the high selectivity for the smaller cuprous (Cu⁺) ion over the cupric (Cu²⁺) ion.

Two molecules of bathocuproine disulfonate coordinate with one cuprous ion to form a stable, water-soluble, orange-colored complex.[12][13] This complex exhibits a strong absorbance of light at a specific wavelength, which is the basis for its use in spectrophotometric quantification of copper.

Experimental Protocols: A Practical Guide

This compound is a versatile reagent employed in a variety of quantitative assays. Below are detailed protocols for two of its most common applications.

Spectrophotometric Quantification of Copper

This method is widely used for the determination of copper in various samples, including water, biological fluids, and digested materials. The protocol involves the reduction of any cupric ions (Cu²⁺) to cuprous ions (Cu⁺), followed by the formation of the colored complex with bathocuproine disulfonate and spectrophotometric measurement.

Materials and Reagents:

-

This compound (CAS 52698-84-7) solution (e.g., 1 mM in deionized water)

-

Hydroxylamine hydrochloride solution (e.g., 10% w/v in deionized water)

-

Sodium acetate buffer (e.g., 1 M, pH 4.8)

-

Copper standard solution (e.g., 1000 ppm Cu²⁺)

-

Deionized water

-

Spectrophotometer

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of copper standards of known concentrations (e.g., 0, 1, 2, 5, 10, and 15 µM) by diluting the copper standard solution with deionized water.

-

-

Sample Preparation:

-

If the sample is solid, perform an appropriate digestion procedure to bring the copper into solution.

-

Dilute the sample as necessary to ensure the copper concentration falls within the range of the standard curve.

-

-

Reaction Setup:

-

To 1 mL of each standard and sample in separate test tubes, add 100 µL of hydroxylamine hydrochloride solution. Mix well and incubate for 5 minutes at room temperature to ensure complete reduction of Cu²⁺ to Cu⁺.

-

Add 500 µL of sodium acetate buffer to each tube and mix.

-

Add 200 µL of the this compound solution to each tube. Mix thoroughly and allow the color to develop for at least 10 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard and sample at the wavelength of maximum absorbance, which is typically around 484 nm .[14]

-

-

Data Analysis:

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the copper concentration in the samples by interpolating their absorbance values on the standard curve.

-

Potential Interferences:

While the method is highly selective for copper, high concentrations of other metal ions that can be reduced and form colored complexes may cause interference. It is also crucial that all glassware is thoroughly cleaned to avoid copper contamination. Strong chelating agents like EDTA present in the sample can also interfere by competing for copper ions.[12][13]

CUPRAC-BCS Assay for Total Antioxidant Capacity (TAC)

The CUPRAC (CUPric Reducing Antioxidant Capacity) assay utilizes the reduction of Cu²⁺ to Cu⁺ by antioxidants present in a sample. The resulting Cu⁺ is then chelated by bathocuproine disulfonate, and the absorbance of the colored complex is measured. This assay is advantageous due to its applicability to both hydrophilic and lipophilic antioxidants.

Materials and Reagents:

-

Copper(II) chloride solution (e.g., 10 mM)

-

Ammonium acetate buffer (e.g., 1 M, pH 7.0)

-

This compound (BCS) solution (e.g., 7.5 mM in ethanol)

-

Trolox (a water-soluble vitamin E analog) standard solution

-

Sample containing antioxidants

Protocol:

-

Reagent Preparation:

-

Prepare the CUPRAC reagent by mixing equal volumes of copper(II) chloride solution, ammonium acetate buffer, and BCS solution.

-

-

Standard Curve Preparation:

-

Prepare a series of Trolox standards of known concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, add a small volume of each standard and sample to separate wells.

-

Add the freshly prepared CUPRAC reagent to each well.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

-

Determine the total antioxidant capacity of the samples, expressed as Trolox equivalents, from the standard curve.[15]

-

This method provides a simple, fast, and inexpensive way to assess the total antioxidant capacity of various samples.[17]

Applications in Drug Development: Targeting Copper Dyshomeostasis

The dysregulation of copper homeostasis is increasingly implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers.[18][19][20][21][22][23] In these conditions, aberrant copper accumulation can lead to increased oxidative stress, protein aggregation, and the promotion of cell proliferation and angiogenesis.[18][20]

This has opened up a new therapeutic avenue focused on the use of copper chelators to restore metal ion balance.[24][25][26][27] this compound, as a potent and specific copper chelator, serves as an invaluable research tool in this field. It is used to:

-

Investigate the role of copper in disease models: By chelating excess copper in cell cultures or in vitro assays, researchers can study the downstream effects on cellular processes and disease-related pathways.

-

Screen for novel therapeutic agents: this compound can be used in competitive binding assays to identify new compounds with copper-chelating properties.

-

Validate the mechanism of action of drug candidates: For drugs believed to target copper metabolism, this reagent can be used to confirm their effects on copper levels and distribution.

The development of copper-targeted therapies is a promising area of drug discovery, and this compound will undoubtedly continue to be a key reagent in advancing our understanding of copper's role in health and disease.

References

- 1. Cas 52746-49-3,BATHOPHENANTHROLINEDISULFONIC ACID DISODIUM SALT TRIHYDRATE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. chemscene.com [chemscene.com]

- 6. bathocuproine disulfonic acid, disodium salt | C26H18N2Na2O6S2 | CID 15678335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 8. DOJINDO - Product List [interchim.com]

- 10. BATHOPHENANTHROLINEDISULFONIC ACID DISODIUM SALT TRIHYDRATE | 52746-49-3 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. auxilab.es [auxilab.es]

- 13. galgo.co.uk [galgo.co.uk]

- 14. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 15. zen-bio.com [zen-bio.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Harnessing copper: Innovative approaches to combat neurodegenerative diseases and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Copper chelators targeted at the liver: a innovative treatment of hepatic copper overload | ANR [anr.fr]

- 25. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]

- 27. researchgate.net [researchgate.net]

Safety and handling precautions for Disodium bathocuproine disulfonate powder.

An In-Depth Technical Guide to the Safe Handling of Disodium Bathocuproine Disulfonate Powder

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound powder. It is intended for researchers, scientists, and drug development professionals who work with this compound. The focus is on integrating established safety protocols with a deeper understanding of the material's properties to foster a proactive safety culture in the laboratory.

Introduction: Understanding the Compound

This compound (CAS No. 52698-84-7), also known as 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, disodium salt, is a highly sensitive colorimetric reagent primarily used for the detection and quantification of copper ions.[1] Its applications are widespread, ranging from biochemical assays to environmental monitoring.[1][2] While it is a valuable tool in research, its physical form as a fine powder necessitates a thorough understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of experimental results.

Hazard Identification and Risk Assessment

This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[3][4] However, the absence of a formal hazard classification does not imply that the material is entirely benign. The primary physical hazard associated with this compound is the potential for dust formation when handling the powder.[3][5][6]

Causality Behind the Precaution: Fine powders, regardless of their intrinsic toxicity, can pose a respiratory and eye irritation hazard.[7] Inhalation of airborne particles can lead to irritation of the respiratory tract.[7] Furthermore, if the powder comes into contact with the eyes, it can cause mechanical irritation.[7] While comprehensive toxicological data for this specific compound is not readily available, it is a standard and prudent laboratory practice to minimize the generation of dust and prevent inhalation and contact.[3][4] Some safety data sheets (SDS) carry the hazard code "Xi" and risk statements "R36/37/38," indicating it can be irritating to the eyes, respiratory system, and skin.[8][9] Therefore, a conservative approach to handling is warranted.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to airborne powders is through the use of appropriate engineering controls. These controls are designed to contain the material at the source, preventing it from entering the general laboratory environment.

-

Ventilated Enclosures: When weighing the powder, a ventilated balance enclosure or a chemical fume hood should be used. This ensures that any dust generated is immediately captured and exhausted away from the user's breathing zone.[3]

-

General Laboratory Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[7] Good general ventilation helps to dilute and remove any contaminants that may escape primary containment.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are the primary means of protection, Personal Protective Equipment (PPE) provides an essential final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10][11]

Table 1: Recommended PPE for Handling this compound Powder

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Powder | Safety goggles | Nitrile gloves | Laboratory coat | Recommended to be done in a ventilated enclosure. If not possible, a dust mask (e.g., N95) is advised.[8] |

| Preparing Solutions | Safety goggles | Nitrile gloves | Laboratory coat | Not typically required if handled in a well-ventilated area. |

| General Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required. |

The Rationale Behind PPE Selection:

-

Eye Protection: Safety glasses or goggles are crucial to prevent the powder from entering the eyes and causing irritation.[3][5]

-

Hand Protection: Impermeable gloves, such as nitrile gloves, should be worn to prevent skin contact.[3] It is good practice to inspect gloves for any defects before use and to wash hands thoroughly after removing them.[3]

-

Body Protection: A laboratory coat protects against accidental spills and contamination of personal clothing.[5]

-

Respiratory Protection: While not always mandatory, a dust mask or respirator provides an additional layer of protection, especially when handling larger quantities of the powder or when a ventilated enclosure is not available.[5][8]

Diagram 1: PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for minimizing the risks associated with handling powdered chemicals.

SOP 1: Weighing this compound Powder

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Engineering Control: Perform all weighing operations inside a ventilated balance enclosure or a chemical fume hood.

-

Dispensing: Use a spatula to carefully transfer the powder from the stock container to a weigh boat or paper. Avoid any sudden movements that could generate dust.

-

Cleaning: After weighing, gently tap the spatula to remove any residual powder back into the container. Clean the weighing area with a damp cloth or towel to collect any spilled powder. Do not use a dry brush, as this can aerosolize the powder.

-

Closure: Securely close the stock container immediately after use.

SOP 2: Preparation of Aqueous Solutions

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Initial Solubilization: In a well-ventilated area, add the pre-weighed powder to the solvent (typically water, as it is soluble[2][6]). Add the powder slowly to the liquid to prevent splashing.

-

Mixing: Use a magnetic stirrer or gentle swirling to dissolve the powder. If heating is required, do so gently.

-

Storage: Store the prepared solution in a clearly labeled, sealed container.

Storage and Waste Management

Proper storage and disposal are integral components of the chemical safety lifecycle.

-

Storage: Store this compound in a cool, dry, and well-ventilated place.[3] The container should be kept tightly closed to prevent moisture absorption and contamination.[5] It should be stored away from strong oxidizing agents, as these are incompatible materials.[6] Some suppliers recommend storing at 4°C, protected from light, and under a nitrogen atmosphere for long-term stability.[12]

-

Waste Disposal: Unused or waste material should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][7] Do not dispose of the powder or its solutions down the drain.[3] Collect all waste in a designated, labeled, and sealed container.

Diagram 2: Waste Disposal Workflow

Caption: Workflow for proper waste disposal.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

-

Inhalation: If dust is inhaled, move the affected person to fresh air. If breathing becomes difficult, seek medical attention.[3][13]

-

Skin Contact: Wash the affected area with soap and plenty of water.[3][4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]

-

Spills: For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal.[3][13] For larger spills, evacuate the area and contact the appropriate emergency response team.

Conclusion

This compound is a valuable reagent in scientific research. While it does not have a severe hazard classification, its physical form as a powder demands careful and methodical handling. By understanding the rationale behind safety precautions, utilizing appropriate engineering controls and personal protective equipment, and adhering to established standard operating procedures, researchers can work with this compound safely and effectively. A proactive approach to safety is paramount in the laboratory, ensuring the well-being of all personnel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. dojindo.com [dojindo.com]

- 8. Bathocuproinedisulphonic acid disodium salt, GR 52698-84-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]

- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 11. publications.ashp.org [publications.ashp.org]

- 12. chemscene.com [chemscene.com]

- 13. downloads.ossila.com [downloads.ossila.com]

Solubility of Disodium bathocuproine disulfonate in water and organic solvents.

An In-Depth Technical Guide to the Solubility of Disodium Bathocuproine Disulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (BCS), a sulfonated derivative of bathocuproine, is a critical reagent in life sciences and analytical chemistry, primarily utilized for the sensitive colorimetric determination of copper(I) ions.[1][2][3] Its efficacy in aqueous-based biological and environmental assays is fundamentally dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of BCS in water and common organic solvents, grounded in established chemical principles and experimental data. It offers researchers and drug development professionals a detailed understanding of its physicochemical properties, protocols for solubility determination, and the causal factors governing its behavior in solution.

Introduction to this compound (BCS)

BCS (CAS No: 52698-84-7) is an organic sodium salt with the molecular formula C₂₆H₁₈N₂Na₂O₆S₂ and a molecular weight of approximately 564.54 g/mol (anhydrous basis).[2][3] Structurally, it is a derivative of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, modified with two sulfonate (-SO₃⁻) groups.

The core utility of BCS stems from its function as a highly specific and water-soluble chelator for cuprous ions (Cu⁺).[4] The two sulfonate groups do not participate in chelation but confer high aqueous solubility to the molecule, a significant advantage over its non-sulfonated parent compound, bathocuproine, which is hydrophobic. This allows for the direct measurement of copper in aqueous samples without the need for solvent extraction steps.[4] Applications are widespread, ranging from environmental water quality testing to studying the role of copper in biological systems.[1][2]

Aqueous Solubility Profile

The defining characteristic of BCS is its excellent solubility in water. This property is a direct consequence of its molecular structure.

The Chemical Basis of High Aqueous Solubility

BCS is an ionic compound that readily dissociates in polar solvents like water. The key structural features contributing to its hydrophilicity are:

-

Ionic Salt Form: As a disodium salt, the compound exists in a crystalline lattice in its solid state. When introduced to water, the polar water molecules solvate the sodium cations (Na⁺) and the bathocuproine disulfonate anions, overcoming the lattice energy and leading to dissolution.

-

Sulfonate Groups (-SO₃⁻): The two sulfonate groups are highly polar and bear a negative charge at typical pH values. They readily form strong hydrogen bonds with water molecules, significantly enhancing the molecule's affinity for the aqueous phase.

The process of dissolution and dissociation in water can be visualized as follows:

Caption: Dissociation of solid BCS in water into its constituent ions.

Quantitative Solubility in Water

Multiple sources report high solubility for BCS in water. The data is summarized below.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |

| Water (H₂O) | 50 mg/mL | 88.57 mM | [1][5] |

| Water (H₂O) | Soluble / Miscible | Not specified | [6][7][8][9] |

| 0.5% Sodium Bicarbonate | 50 mg/mL | 88.57 mM | [5] |

It is noted that achieving the 50 mg/mL concentration may require sonication ("Need ultrasonic") to expedite the dissolution of the solid powder.[1]

Influence of Physicochemical Factors

-

pH: The sulfonate groups on the BCS molecule are derived from sulfonic acids, which are very strong acids. Consequently, the disodium salt is the salt of a strong acid and a strong base (NaOH). Its solubility is therefore expected to be largely independent of pH across a wide physiological and analytical range (pH 1.2 to 6.8 and higher).[10] One source notes a pH of 10 for a 10 g/L (10 mg/mL) solution, which is consistent with the properties of a salt solution.[6]

Solubility in Organic Solvents

In stark contrast to its high aqueous solubility, this compound is generally considered to be poorly soluble or insoluble in most common organic solvents.

The Principle of "Like Dissolves Like"

The insolubility of BCS in non-polar or weakly polar organic solvents is governed by the principle of "like dissolves like".[12]

-

High Polarity of BCS: As an ionic salt with two highly polar sulfonate groups, BCS has an extremely high polarity and requires a solvent capable of solvating charged ions and forming strong hydrogen bonds.

-

Low Polarity of Organic Solvents: Solvents such as hexane, toluene, diethyl ether, and chloroform are non-polar or have very low polarity. They cannot effectively solvate the Na⁺ and BCS²⁻ ions, nor can they disrupt the strong ionic forces of the BCS crystal lattice.

Therefore, a significant energy barrier prevents BCS from dissolving in these solvents. While some solubility might be observed in more polar organic solvents like methanol or ethanol, it is expected to be orders of magnitude lower than in water. Data from suppliers and technical datasheets predominantly confirm its use in aqueous media, with no specified solubility values for organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To empirically determine the solubility of BCS or similar compounds, the shake-flask method is a reliable and widely accepted technique, forming the basis for Biopharmaceutics Classification System (BCS) solubility assessments.[10]

Objective: To determine the maximum concentration of BCS that dissolves in a specific solvent (e.g., water) at a constant temperature to reach equilibrium.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., ultrapure water, pH 7.4 buffer)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)

-

pH meter

Step-by-Step Methodology

-

Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25°C or 37°C).

-

Addition of Excess Solute: Add an excess amount of BCS powder to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains undissolved at the end of the experiment. Causality: Adding excess solid ensures that the final concentration measured represents the true equilibrium solubility limit.

-

Solvent Addition: Add a precise volume of the solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours). Causality: Continuous agitation facilitates the dissolution process and ensures the entire solution reaches a uniform equilibrium state. A 24-48 hour period is typically sufficient for most compounds to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Dilution and Quantification: Prepare appropriate dilutions of the filtrate and analyze the concentration of BCS using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of BCS). Construct a calibration curve with known standards to ensure accurate quantification.

-

pH Measurement: Measure the pH of the final saturated solution to document the conditions of the experiment.[10]

Workflow Visualization

Caption: Workflow for the shake-flask equilibrium solubility determination.

Conclusion for the Practitioner

This compound is a highly water-soluble compound, with a reported solubility of up to 50 mg/mL. This property is imparted by its ionic disodium salt structure and the presence of two polar sulfonate groups. Its solubility is robust across a wide pH range, making it an ideal chelator for copper(I) analysis in diverse aqueous environments, from environmental samples to complex biological buffers. Conversely, it exhibits poor solubility in non-polar organic solvents. For researchers requiring precise solubility data under specific experimental conditions, the standardized shake-flask method provides a reliable and reproducible protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. scbt.com [scbt.com]

- 4. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 5. Bathocuproinedisulfonic acid for spectrophotometric det. of Cu, Fe 52698-84-7 [sigmaaldrich.com]

- 6. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]

- 7. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]

- 8. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fda.gov [fda.gov]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectrophotometric Applications of Disodium Bathocuproine Disulfonate

Introduction

Disodium bathocuproine disulfonate (BCS) is a water-soluble, sulfonated derivative of the phenanthroline family of heterocyclic organic compounds. In the fields of analytical chemistry, biochemistry, and drug development, BCS is prized as a highly sensitive and specific chromogenic reagent for the quantification of cuprous ions (Cu(I)).[1][2] Its utility stems from the formation of a stable, intensely colored orange complex with Cu(I), which can be readily measured using spectrophotometry.[3] This property makes it an invaluable tool for studying the role of copper in biological systems, monitoring environmental water quality, and in various diagnostic assays.[4][5] This guide provides an in-depth exploration of the core spectrophotometric properties of BCS, validated experimental protocols for its use, and critical considerations for ensuring assay integrity.

Section 1: The Principle of Chelation Chemistry

The fundamental mechanism of BCS as a copper indicator lies in its ability to act as a bidentate chelating agent. Two molecules of BCS coordinate with a single cuprous ion (Cu(I)) to form a stable, water-soluble 2:1 complex.[2][6] This complex exhibits a distinct orange color, which is the basis for colorimetric quantification.

Since BCS is highly selective for the cuprous (Cu(I)) oxidation state over the cupric (Cu(II)) state, a reducing agent is almost always required in assays designed to measure total copper.[1][7] Reagents such as hydroxylamine hydrochloride or ascorbic acid are commonly employed to reduce any Cu(II) present in the sample to Cu(I), ensuring that all copper is available to form the chromogenic complex with BCS.[3][8]

Section 2: Core Spectrophotometric Properties

The utility of the Cu(I)-BCS complex in quantitative analysis is defined by its distinct spectrophotometric characteristics. The complex has a strong absorbance maximum (λmax) in the visible spectrum, making it suitable for analysis with standard laboratory spectrophotometers.

Key quantitative parameters for the this compound assay are summarized below. These values are critical for calculating concentrations based on absorbance measurements (Beer-Lambert Law) and for establishing the valid analytical range of the assay.

| Property | Value | Significance |

| Maximum Absorbance (λmax) | 483 - 485 nm | The optimal wavelength for measuring the absorbance of the Cu(I)-BCS complex to achieve maximum sensitivity.[3][9] |

| Molar Absorptivity (ε) | ~1.2 x 10⁴ - 1.33 x 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the complex absorbs light at λmax. This high value indicates the assay's high sensitivity.[9][10][11] |

| Optimal pH Range | 3.5 - 11.0 | The broad pH range over which the colored complex is stable.[3] |

| Recommended pH for Analysis | ~4.0 - 5.0 | A slightly acidic pH is often recommended to ensure stability and minimize interferences.[3] |

| Stoichiometry (BCS:Cu(I)) | 2:1 | Two molecules of BCS chelate one cuprous ion.[2][6] |

| Minimum Detection Level | ~20 µg/L | Demonstrates the assay's capability for trace copper analysis.[3] |

Section 3: Validated Experimental Protocol for Total Copper Quantification

This section provides a robust, step-by-step methodology for the determination of total copper in an aqueous sample. The protocol is designed as a self-validating system, incorporating the preparation of a standard curve for accurate quantification.

Causality Behind Experimental Choices:

-

Fresh Reagents: Reducing agents like ascorbic acid can degrade over time; fresh preparation ensures complete reduction of Cu(II) to Cu(I).

-

Acidification for Storage: Samples are often acidified to prevent copper ions from adsorbing onto container surfaces, which would lead to artificially low measurements.[3]

-

Buffer System: A sodium acetate buffer is used to maintain the pH within the optimal range of 4-5, ensuring the complete and stable formation of the Cu(I)-BCS complex.[3]

-

Standard Curve: A calibration curve is essential for trustworthiness. It validates the linear response of absorbance to concentration under the specific experimental conditions and provides the basis for calculating the concentration of the unknown sample.

Experimental Workflow Diagram

Step-by-Step Methodology

1. Reagent Preparation:

-

BCS Reagent (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in a dark bottle.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. Alternative: An ascorbic acid solution can also be used.[8]

-

Sodium Acetate Buffer (pH 4.3): Prepare a solution that is 0.2 M with respect to both acetic acid and sodium acetate. Adjust the pH to 4.3 using a pH meter.

2. Preparation of Standard Curve:

-

Prepare a stock solution of 100 mg/L Copper from a certified standard.

-

From the stock solution, prepare a series of dilutions in deionized water to create standards with concentrations ranging from 0.2 mg/L to 5.0 mg/L.

-

Include a "blank" sample containing only deionized water.

3. Assay Procedure:

-

Pipette 50 mL of each standard, the unknown sample, and the blank into separate, clearly labeled 100 mL flasks.

-

To each flask, add 5.0 mL of the hydroxylamine hydrochloride solution (reductant) and 10.0 mL of the sodium acetate buffer. Swirl to mix.

-

Allow the solutions to stand for 5 minutes to ensure the complete reduction of any Cu(II) to Cu(I).

-

Add 5.0 mL of the BCS reagent to each flask. Swirl gently to mix thoroughly.

-

Allow the solutions to stand for at least 10 minutes for full color development.

-

Using a spectrophotometer, set the wavelength to 484 nm.[3]

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard and the unknown sample.

4. Data Analysis:

-

Construct a standard curve by plotting the absorbance of each standard on the y-axis against its known concentration on the x-axis.

-

Perform a linear regression on the data points. The R² value should be >0.99 for a valid assay.

-

Determine the concentration of copper in the unknown sample by using the equation of the line from the linear regression.

Section 4: Considerations for Assay Integrity and Trustworthiness

A protocol's trustworthiness is defined by its robustness and the user's awareness of its limitations. The BCS assay, while highly reliable, is subject to certain interferences.

-

Specificity and Interferences: The BCS reagent is highly specific for Cu(I). However, strong chelating agents like EDTA or cyanide present in the sample can compete with BCS for copper ions, leading to inaccurately low results.[7][12] While many other metal ions do not interfere, it is good practice to run a matrix spike control if the sample composition is complex or unknown.[3][8]

-

Artifacts in Biological Samples: In complex biological matrices containing proteins with oxidizable amino acid residues, there is a potential for artifacts. To mitigate this, an improved method suggests the addition of a strong Cu(II) chelator like EDTA before the reduction step and addition of BCS. This prevents interference from free Cu(II) in the sample.[1][13]

-

Blanks and Controls:

-

Reagent Blank: Essential for zeroing the spectrophotometer, this control accounts for any intrinsic absorbance from the reagents themselves.

-

Sample Blank: If the unknown sample is colored or turbid, its intrinsic absorbance can interfere. A sample blank, containing the sample and all reagents except BCS, should be prepared and its absorbance subtracted from the test sample's reading.[12]

-

Conclusion

This compound is a superior reagent for the spectrophotometric determination of copper due to its high sensitivity, specificity for Cu(I), and the formation of a stable, water-soluble complex.[4] By understanding the underlying chelation chemistry, adhering to validated protocols, and implementing appropriate controls to ensure assay integrity, researchers can confidently employ this method for accurate and reliable copper quantification across a wide range of scientific and industrial applications.

References

- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7.2-9.1% purity dry basis (ICP), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 8. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 11. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 12. galgo.co.uk [galgo.co.uk]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Protocol for Accurate Copper Quantification Using Disodium Bathocuproine Disulfonate (BCS)

Abstract & Introduction

Copper is a vital trace element, functioning as a critical cofactor for a myriad of enzymes involved in fundamental biological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense.[1] However, the dysregulation of copper homeostasis is implicated in severe pathological conditions, such as Wilson's disease and neurodegenerative disorders, where excess copper can catalyze the formation of damaging reactive oxygen species.[2] Consequently, the accurate and sensitive quantification of copper in biological and pharmaceutical samples is of paramount importance.

This application note provides a detailed protocol for the quantification of copper using Disodium Bathocuproine Disulfonate (BCS). BCS, a water-soluble phenanthroline derivative, is a highly sensitive and specific chromophoric chelator for cuprous ion (Cu(I)).[3][4] The assay is predicated on the reduction of cupric copper (Cu(II)), the predominant form in biological systems, to Cu(I), which then reacts with two molecules of BCS. This reaction forms a stable, water-soluble orange-colored complex with a distinct absorbance maximum at approximately 484 nm, allowing for precise spectrophotometric quantification.[5][6] We will detail the underlying chemical principles, provide a robust step-by-step methodology, discuss critical parameters for assay validation, and offer insights into potential interferences and troubleshooting.

Principle of the Method

The BCS assay for total copper quantification is a two-step process.

Step 1: Reduction of Cupric (Cu(II)) to Cuprous (Cu(I)) Ion Since BCS selectively binds to Cu(I), any Cu(II) present in the sample must first be reduced.[3] This is typically achieved using a mild reducing agent such as ascorbic acid or hydroxylamine hydrochloride.[5][7] This step is crucial for the determination of the total copper content.

Step 2: Chelation and Color Formation In the presence of BCS, the newly formed Cu(I) ions are immediately chelated. Two molecules of BCS coordinate with one Cu(I) ion to form the intensely orange-colored [Cu(BCS)₂]³⁻ complex.[8] The intensity of the color, measured by its absorbance at 484 nm, is directly proportional to the concentration of copper in the original sample.[9] The reaction is rapid and stable within a specific pH range, typically buffered between 4.0 and 6.0.[5][6]

Caption: Chemical principle of the BCS copper assay.

Materials and Reagents

-

This compound (BCS) (CAS: 52698-84-7)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or other high-purity copper salt

-

L-Ascorbic Acid (or Hydroxylamine Hydrochloride)

-

Sodium Acetate Trihydrate

-

Glacial Acetic Acid

-

Ethylenediaminetetraacetic acid (EDTA) (for improved protocol)

-

Hydrochloric Acid (HCl) (for sample digestion)

-

Sodium Hydroxide (NaOH) (for pH adjustment)

-

Ultrapure (18 MΩ·cm) water

-

Spectrophotometer (visible range)

-

96-well microplates or cuvettes

-

Calibrated pipettes and sterile, metal-free pipette tips

-

Metal-free polypropylene tubes

Detailed Experimental Protocols

Preparation of Stock Solutions and Reagents

-

1 M Acetate Buffer (pH 4.8): Dissolve 136.1 g of sodium acetate trihydrate in ~800 mL of ultrapure water. Adjust pH to 4.8 using glacial acetic acid. Bring the final volume to 1 L with ultrapure water.

-

10 mM Copper Standard Stock Solution (635.5 µg/mL): Accurately weigh 2.51 g of CuSO₄·5H₂O and dissolve in 1 L of ultrapure water containing 0.1% v/v concentrated nitric or hydrochloric acid to prevent adsorption to the container walls.[5] Store in a polypropylene bottle. This stock is stable for months at 4°C.

-

1 mM BCS Reagent: Dissolve 56.45 mg of BCS disodium salt in 100 mL of ultrapure water. Store protected from light at 4°C. The solution should be colorless to pale yellow.[10]

-

100 mM Ascorbic Acid Solution (Reducing Agent): Dissolve 1.76 g of L-ascorbic acid in 100 mL of ultrapure water. Prepare this solution fresh daily as it is prone to oxidation.

-

100 mM EDTA Solution (for Improved Protocol): Dissolve 3.72 g of EDTA disodium salt dihydrate in 100 mL of ultrapure water.

Standard Protocol for Copper Quantification

This protocol is suitable for simple aqueous samples or digested biological samples where interfering substances are minimal.

4.2.1 Preparation of Copper Standards for Standard Curve

Prepare a fresh 100 µM working stock by diluting 1 mL of the 10 mM Copper Standard into 100 mL of ultrapure water. Use this working stock to prepare a set of standards in metal-free tubes as described in the table below.

| Standard # | Volume of 100 µM Cu Working Stock (µL) | Volume of Ultrapure Water (µL) | Final Copper Concentration (µM) |

| 1 (Blank) | 0 | 1000 | 0 |

| 2 | 10 | 990 | 1 |

| 3 | 25 | 975 | 2.5 |

| 4 | 50 | 950 | 5 |

| 5 | 100 | 900 | 10 |

| 6 | 150 | 850 | 15 |

| 7 | 200 | 800 | 20 |

4.2.2 Assay Procedure (Microplate Format)

-

Pipette Samples and Standards: Add 100 µL of each standard, unknown sample, and blank (ultrapure water) into separate wells of a 96-well microplate.

-

Add Buffer: Add 20 µL of 1 M Acetate Buffer (pH 4.8) to each well.

-

Initiate Reduction: Add 40 µL of freshly prepared 100 mM Ascorbic Acid solution to each well. Mix gently by pipetting or on a plate shaker for 30 seconds.

-

Incubate for Reduction: Incubate the plate for 5 minutes at room temperature to ensure complete reduction of Cu(II) to Cu(I).

-

Add BCS Reagent: Add 40 µL of 1 mM BCS Reagent to each well. Mix immediately. An orange color will develop.

-

Incubate for Color Development: Incubate for 10 minutes at room temperature, protected from light.

-

Measure Absorbance: Read the absorbance of the plate at 484 nm using a microplate reader.

Caption: Standard experimental workflow for the BCS assay.

Improved Protocol for Biological Samples

For complex biological samples (e.g., protein solutions, cell lysates) containing potentially interfering substances or oxidizable amino acids, the addition of a strong Cu(II) chelator like EDTA prior to the BCS reagent is recommended to prevent artifacts.[2][3][11]

Procedure: Follow steps 1-4 from the Standard Protocol (Section 4.2.2). 5. Add EDTA: Add 20 µL of 100 mM EDTA solution to each well. Mix and incubate for 2 minutes. This step masks any remaining Cu(II), preventing it from causing erroneous side reactions.[3] 6. Add BCS Reagent: Add 40 µL of 1 mM BCS Reagent to each well and mix. 7. Incubate and Measure: Proceed with steps 6 and 7 from the Standard Protocol.

Data Analysis and Interpretation

-

Subtract Blank: Correct the absorbance values for all standards and samples by subtracting the average absorbance of the blank wells.

-

Generate Standard Curve: Plot the corrected absorbance values (Y-axis) against the corresponding copper concentrations (µM) for the standards (X-axis).

-

Perform Linear Regression: Fit a linear regression line to the data points. The plot should be linear, and the R² value should be ≥ 0.99 for an acceptable curve.

-

Calculate Unknown Concentration: Use the equation of the line (y = mx + c) to calculate the copper concentration in your unknown samples.

-

Concentration (µM) = (Corrected Absorbance of Sample - c) / m

-

Remember to account for any dilution factors used during sample preparation.

-

Assay Performance, Interferences, and Troubleshooting

| Parameter | Specification | Rationale & Comments |

| Wavelength (λmax) | 484 nm[5][6] | This is the peak absorbance of the [Cu(BCS)₂]³⁻ complex. Small variations (478-485 nm) may exist between instruments.[12] |

| Optimal pH | 4.0 - 6.0[5][6] | The buffer system is critical to ensure efficient and stable complex formation. Outside this range, color development may be incomplete or unstable. |

| Linear Range | ~0.5 - 25 µM | Dependent on path length. Samples with higher concentrations must be diluted to fall within the linear range of the standard curve. |

| Sensitivity | Limit of Detection ~0.1 µM[7] | The assay is highly sensitive, making it suitable for trace copper analysis. |

Potential Interferences:

-

Strong Chelating Agents: Reagents like EDTA or cyanide in the original sample can compete with BCS for copper, leading to falsely low readings.[9][13] The "Improved Protocol" intentionally adds EDTA after the reduction step to specifically mask Cu(II), not the target Cu(I).

-

Sample Turbidity/Color: Particulate matter or endogenous color in the sample can interfere with absorbance readings. A sample blank (sample + all reagents except BCS) can be used to correct for this. Centrifugation of samples prior to the assay is recommended.

-

Other Metal Ions: While the assay is highly selective for Cu(I), extremely high concentrations of other metal ions could potentially interfere.[5] However, under typical biological conditions, interference from ions like Fe, Mn, and Zn is negligible.[7]

Troubleshooting:

-

Low Absorbance Readings: Check the freshness of the ascorbic acid solution. Ensure the pH of the reaction is within the optimal range.

-

High Blank Reading: Contamination from glassware, pipette tips, or reagents. Use metal-free labware and high-purity water.

-

Poor Linearity (R² < 0.99): Inaccurate pipetting, improper standard preparation, or instability of reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 10. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 11. researchgate.net [researchgate.net]

- 12. images.hach.com [images.hach.com]

- 13. auxilab.es [auxilab.es]

Using Disodium bathocuproine disulfonate for iron determination in biological samples.

An In-Depth Guide to the Spectrophotometric Determination of Non-Heme Iron in Biological Samples Using Disodium Bathocuproine Disulfonate

Introduction: The Critical Role of Iron and the Need for Accurate Quantification

Iron is an indispensable trace element, fundamental to a vast array of physiological processes, from oxygen transport via hemoglobin to cellular respiration and DNA synthesis. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it a vital cofactor in numerous enzymatic reactions. However, this same redox activity can catalyze the formation of damaging reactive oxygen species (ROS), necessitating tight regulation of iron homeostasis. Both iron deficiency, leading to anemia, and iron overload, implicated in conditions like hemochromatosis and neurodegenerative diseases, pose significant health risks. Consequently, the accurate and sensitive measurement of iron in biological samples is a cornerstone of research in nutrition, toxicology, and drug development.

This application note provides a comprehensive guide to the use of this compound (BCS) for the colorimetric determination of non-heme iron. While BCS is widely recognized as a premier chelator for cuprous ions (Cu⁺), its structural analogue, bathophenanthroline disulfonate, is a highly effective reagent for ferrous iron (Fe²⁺). This guide leverages the established principles of phenanthroline-based iron assays to provide a robust, accessible, and sensitive spectrophotometric method suitable for diverse biological matrices.

Principle of the Assay: A Three-Step Chromogenic Reaction

The determination of total non-heme iron in a biological sample is a multi-step process designed to ensure all relevant iron is available to react with the chromogenic agent. The workflow is grounded in three key chemical principles:

-

Release: In biological systems, iron is predominantly in the ferric (Fe³⁺) state and bound to transport or storage proteins like transferrin and ferritin. An acidic reagent is used to denature these proteins, thereby liberating the iron into the solution.

-

Reduction: The chromogenic agent, this compound, specifically chelates the ferrous (Fe²⁺) form of iron. Therefore, a reducing agent, such as ascorbic acid or hydroxylamine, is introduced to quantitatively convert all liberated ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[1][2]

-

Detection: In the final step, two molecules of BCS form a stable, water-soluble orange-red complex with one ferrous (Fe²⁺) ion. The intensity of the color, which is directly proportional to the iron concentration, is then quantified by measuring its absorbance at the wavelength of maximum absorbance (λmax).

Assay Workflow Visualization

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

Caption: Experimental workflow for iron determination using BCS.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 535 nm

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

Analytical balance

-

Glass or polypropylene test tubes/microcentrifuge tubes

-

Cuvettes or 96-well clear flat-bottom microplates

Chemicals

-

This compound (BCS), ACS reagent grade

-

Ferric Chloride (FeCl₃) or Ammonium Iron(II) Sulfate Hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) for standard

-

Hydrochloric Acid (HCl), concentrated, trace metal grade

-

Trichloroacetic Acid (TCA)

-

Ascorbic Acid or Hydroxylamine HCl

-

Sodium Acetate

-

Ultrapure (Type I) water

Detailed Protocols

Reagent Preparation

-

CAUTION: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) when handling acids and other chemicals.

-

Iron Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 0.484 g of Ferric Chloride (FeCl₃) and dissolve in 100 mL of 0.1 M HCl.

-

Alternatively, dissolve 0.702 g of Ammonium Iron(II) Sulfate Hexahydrate in 100 mL of ultrapure water containing 0.5 mL of concentrated HCl.

-

Store in a clean, acid-washed bottle at 4°C. This stock is stable for several months.

-

-

Working Iron Standards (0 - 10 µg/mL):

-

Prepare a 100 µg/mL intermediate standard by diluting 10 mL of the 1000 µg/mL stock solution to 100 mL with ultrapure water.

-

Use the 100 µg/mL intermediate to prepare a series of working standards (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) by serial dilution in ultrapure water. Prepare these fresh for each assay.

-

-

Protein Precipitation Reagent (10% w/v TCA):

-

Dissolve 10 g of Trichloroacetic Acid in ultrapure water.

-

Carefully bring the final volume to 100 mL. Store at 4°C.

-

-

Reducing Agent (10% w/v Ascorbic Acid):

-

Dissolve 1 g of Ascorbic Acid in 10 mL of ultrapure water.